molecular formula C8H12N4 B3121421 5,6,7,8-Tetrahydroquinazoline-2,6-diamine CAS No. 285139-05-1

5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Número de catálogo B3121421
Número CAS: 285139-05-1
Peso molecular: 164.21 g/mol
Clave InChI: KXBJGRDEMICURJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a chemical compound with the molecular weight of 237.13 .


Synthesis Analysis

The synthesis of this compound involves the use of α-aminoamidines reacting with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4.2ClH/c9-6-1-2-7-5 (3-6)4-11-8 (10)12-7;;/h4,6H,1-3,9H2, (H2,10,11,12);2*1H .

Aplicaciones Científicas De Investigación

Chelate Synthesis and Complex Formation

5,6,7,8-Tetrahydroquinazoline derivatives have been utilized in chelate synthesis. Dorokhov and Present (1994) described the synthesis of 8-diaminomethylene-5,6,7,8-tetrahydroquinazolinone derivatives for the preparation of boron chelate complexes (Dorokhov & Present, 1994).

Medical Chemistry and Receptor Affinity

In medicinal chemistry, 5,6,7,8-tetrahydroquinazolines have shown high affinity and selectivity for dopamine D3 receptors. Avenell et al. (1999) reported the synthesis of a novel series of these compounds, highlighting their potential as agonists with significant D3 receptor affinities (Avenell et al., 1999).

Antiparasitic and Antitumor Activities

Rosowsky et al. (1999) explored the synthesis and biological evaluation of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues. These compounds were assessed for their antiparasitic and antitumor activities, demonstrating significant potential in this area (Rosowsky et al., 1999).

Antitubercular Agent Development

Snizhko et al. (2022) demonstrated the use of α-aminoamidines for synthesizing new series of 5,6,7,8-tetrahydroquinazolines, indicating their high binding affinity toward enzymes of Mycobacterial tuberculosis. This suggests their potential as antitubercular agents against multidrug-resistant strains (Snizhko et al., 2022).

Sigma-1 Receptor Antagonists for Pain Treatment

Lan et al. (2016) synthesized and evaluated a series of 5,6,7,8-tetrahydroquinazoline derivatives as selective sigma-1 receptor antagonists. These compounds showed promise as potential analgesics for pain treatment (Lan et al., 2016).

Green Chemistry Applications

Damera and Pagadala (2023) focused on constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydroquinoline derivatives, through environmentally friendly methods. This work highlights the role of these compounds in green chemistry applications (Damera & Pagadala, 2023).

Direcciones Futuras

The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase . This suggests a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Therefore, future research could focus on exploring this potential application.

Propiedades

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h4,6H,1-3,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJGRDEMICURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273035
Record name 5,6,7,8-Tetrahydro-2,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285139-05-1
Record name 5,6,7,8-Tetrahydro-2,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285139-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-2,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.